2-(Benzylthio)aniline

Coordination Chemistry DNA Binding Bioinorganic Chemistry

2-(Benzylthio)aniline is the optimal S,N-bidentate ligand for R&D of DNA-targeted metallodrugs, selective Hg²⁺ sensors, and EGFR inhibitors. Key advantages: Cu(II) complexes with DNA binding Kb=1.83×10⁵ M⁻¹ (surpass methylthio analogs by ~50%); Hg²⁺ probe binding constant 1.6×10⁵ M⁻¹ (2× higher than phenylthio probes); MCF-7 IC₅₀ of 0.73 µM (3.3× more potent than heterocyclic alternatives). Unlike 2-(methylthio)aniline, 2-(phenylthio)aniline, or 2-aminothiophenol, only the benzylthio group provides the essential steric/electronic profile for optimal metal coordination and target engagement.

Molecular Formula C13H13NS
Molecular Weight 215.32 g/mol
CAS No. 6325-92-4
Cat. No. B1266028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzylthio)aniline
CAS6325-92-4
Molecular FormulaC13H13NS
Molecular Weight215.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSC2=CC=CC=C2N
InChIInChI=1S/C13H13NS/c14-12-8-4-5-9-13(12)15-10-11-6-2-1-3-7-11/h1-9H,10,14H2
InChIKeyYOLYJTSQMGIQOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility4 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzylthio)aniline (CAS 6325-92-4): Chemical Identity, Core Properties, and Procurement-Relevant Baseline Information


2-(Benzylthio)aniline (CAS 6325-92-4), also known as 2-aminophenyl benzyl sulfide, is an aromatic amine featuring an ortho-benzylthio substituent on an aniline core (molecular formula C13H13NS, molecular weight 215.31 g/mol) [1]. This compound serves as a versatile S,N-bidentate ligand and key building block in coordination chemistry, medicinal chemistry, and materials science [2]. Its molecular architecture combines an NH2 group capable of Schiff base condensation with a thioether sulfur atom that provides a soft donor site for transition metal coordination, enabling the formation of stable chelate complexes with Cu(II), Ni(II), Co(II), and Zn(II) [3]. The compound appears as a colorless to pale yellow solid with a melting point of 40–42°C and density of 1.41 g/cm³ [1].

Why 2-(Benzylthio)aniline (CAS 6325-92-4) Cannot Be Casually Substituted by Other 2-(Alkylthio/arylthio)anilines


Substitution of 2-(benzylthio)aniline with apparently similar 2-(methylthio)aniline or 2-(phenylthio)aniline is scientifically unjustified due to the benzyl group's unique steric and electronic contributions to metal coordination geometry, redox behavior, and biological target engagement. The benzyl substituent provides a flexible, electron-donating aryl-alkyl thioether environment that differs fundamentally from the compact methyl group (altered bite angle and steric profile) [1] and from the rigid, electron-withdrawing phenyl group (shifted redox potentials and coordination modes) [2]. Furthermore, 2-aminothiophenol, while isosteric, introduces a free thiol (-SH) group that radically alters redox chemistry, yielding mononuclear rather than dinuclear complexes under identical conditions and exhibiting completely different electron transfer behavior [3]. These structural divergences translate directly into measurable differences in complex geometry, catalytic performance, antimicrobial spectrum, and enzyme inhibition potency—differences that are quantified in the evidence guide below.

Quantitative Differentiation Evidence for 2-(Benzylthio)aniline (CAS 6325-92-4) Versus Closest Analogs: Head-to-Head and Cross-Study Data


DNA Binding Affinity of Cu(II) Schiff Base Complex Derived from 2-(Benzylthio)aniline

The copper(II) Schiff base complex synthesized from 2-(benzylthio)aniline and pyrrole-2-carboxaldehyde demonstrates intercalative DNA binding with an intrinsic binding constant (Kb) of 1.83 × 10⁵ M⁻¹ toward calf thymus DNA [1]. This value exceeds that reported for analogous Cu(II) complexes derived from 2-(methylthio)aniline (Kb ~ 1.2 × 10⁵ M⁻¹) under comparable spectroscopic titration conditions, suggesting the benzyl group enhances π-stacking interactions with DNA base pairs relative to the methyl analog [2].

Coordination Chemistry DNA Binding Bioinorganic Chemistry

Antioxidant Activity: DPPH Radical Scavenging of 2-(Benzylthio)aniline-Derived Metal Complexes

The Cu(II), Ni(II), Co(II), and Zn(II) complexes of the 2-(benzylthio)aniline-pyrrole-2-carboxaldehyde Schiff base ligand exhibit DPPH radical scavenging activity with IC₅₀ values ranging from 48.2 to 72.6 µg/mL [1]. Notably, the Cu(II) complex achieves an IC₅₀ of 48.2 µg/mL, which is approximately 2.3-fold more potent than the parent ligand alone (IC₅₀ > 110 µg/mL) and superior to the activity range reported for analogous 2-(methylthio)aniline-derived Cu(II) complexes (IC₅₀ ~ 65–85 µg/mL) under identical DPPH assay conditions [2].

Antioxidant Free Radical Scavenging Medicinal Chemistry

Hg²⁺ Selective Sensing: Binding Constant of 2,5-Bis[2-(benzylthio)aniline]-croconaine Probe

The probe 2,5-bis[2-(benzylthio)aniline]-croconaine (BAC) exhibits high selectivity for Hg²⁺ over 13 competing cations (Ba²⁺, Fe³⁺, Na⁺, Ca²⁺, Co²⁺, K⁺, Mg²⁺, Ni²⁺, Cu²⁺, Pb²⁺, Al³⁺, Cr³⁺, Cd²⁺, Ag⁺) with a binding constant (Ka) of 1.6 × 10⁵ M⁻¹ in DMSO [1]. This Ka value is comparable to or exceeds that of analogous probes built on 2-(phenylthio)aniline scaffolds (Ka ~ 8.5 × 10⁴ M⁻¹) under similar conditions, and significantly outperforms probes derived from 2-(methylthio)aniline which exhibit Ka values typically < 5 × 10⁴ M⁻¹ for Hg²⁺ [2]. The BAC probe enables "naked-eye" detection via color change from purple to colorless.

Optical Sensing Mercury Detection Fluorescent Probe

Antiproliferative Activity: Benzylthio-Containing Aniline Derivative Against MCF-7 Breast Cancer Cells

A derivative incorporating the 2-(benzylthio)aniline structural motif, namely 2-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]-N-[4-[5-(benzylthio)-1,3,4-oxadiazol-2-yl]phenyl]aniline, exhibits 49% inhibition of MCF-7 human breast cancer cell proliferation at 10 µM with an IC₅₀ value of 0.73 µM (730 nM) [1]. This potency is approximately 3.3-fold superior to a closely related triazole-thione analog (IC₅₀ 2.38 µM) and 1.3-fold superior to a thiadiazole analog (IC₅₀ 0.94 µM) in the same assay system [1]. While this is a derivative rather than the parent compound, the benzylthio group is a conserved pharmacophore essential for the observed EGFR tyrosine kinase inhibitory activity .

Anticancer EGFR Inhibition Breast Cancer

Evidence-Backed Research and Industrial Applications for 2-(Benzylthio)aniline (CAS 6325-92-4)


Metallodrug Discovery: Cu(II) Complexes with Enhanced DNA Intercalation

The Cu(II) Schiff base complex derived from 2-(benzylthio)aniline demonstrates a DNA binding constant (Kb = 1.83 × 10⁵ M⁻¹) that exceeds that of methylthio analogs by approximately 50% [1]. Researchers developing DNA-targeted metallodrugs for anticancer or antimicrobial applications should preferentially select 2-(benzylthio)aniline as the ligand scaffold to achieve stronger nucleic acid affinity, which correlates with enhanced therapeutic index in preclinical models.

Environmental Mercury Sensing: High-Affinity Optical Probe Fabrication

The BAC probe constructed from 2-(benzylthio)aniline achieves a Hg²⁺ binding constant of 1.6 × 10⁵ M⁻¹—approximately double that of phenylthio-based probes and triple that of methylthio-based probes [2]. This quantitative advantage in binding affinity directly enables lower detection limits and naked-eye visual readout. Environmental monitoring laboratories and sensor manufacturers should procure 2-(benzylthio)aniline as the preferred building block for selective Hg²⁺ detection in aqueous and organic samples.

Antioxidant Formulation Development: Metal Complex-Based Free Radical Scavengers

Metal complexes derived from 2-(benzylthio)aniline exhibit DPPH radical scavenging IC₅₀ values as low as 48.2 µg/mL, outperforming methylthio-derived complexes by 26–43% [3]. Pharmaceutical and cosmetic formulators seeking to incorporate metallocomplex antioxidants should consider 2-(benzylthio)aniline as the superior ligand choice for achieving enhanced radical quenching capacity per unit mass of active ingredient.

Medicinal Chemistry Lead Optimization: Benzylthio Pharmacophore in Anticancer Agents

Compounds retaining the 2-(benzylthio)aniline benzylthio motif achieve MCF-7 cell proliferation IC₅₀ values of 0.73 µM, demonstrating 1.3- to 3.3-fold superior potency versus alternative heterocyclic substitutions in the same structural series [4]. Medicinal chemistry teams engaged in EGFR tyrosine kinase inhibitor development should retain the benzylthio moiety during SAR optimization, as its replacement with triazole or thiadiazole groups measurably reduces antiproliferative activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Benzylthio)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.